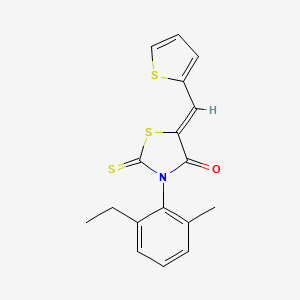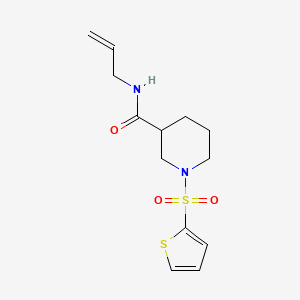
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide
説明
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide, commonly known as BIBX1382, is a potent and selective inhibitor of epidermal growth factor receptor tyrosine kinase. It has been studied extensively for its potential use in cancer treatment and as a research tool for investigating the role of epidermal growth factor receptor in various biological processes.
作用機序
BIBX1382 inhibits the activity of epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. By blocking this activity, BIBX1382 can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, BIBX1382 has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using BIBX1382 in lab experiments is its high potency and selectivity for epidermal growth factor receptor tyrosine kinase. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation is that BIBX1382 may not be effective in all cancer types or in all stages of cancer. In addition, the use of BIBX1382 in animal models may not accurately reflect its effects in humans.
将来の方向性
There are several future directions for research on BIBX1382. One area of interest is the development of new inhibitors of epidermal growth factor receptor tyrosine kinase that have improved potency and selectivity. Another area of interest is the investigation of the role of epidermal growth factor receptor in the development of other diseases, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for BIBX1382 may improve its efficacy and reduce its side effects.
科学的研究の応用
BIBX1382 has been widely used as a research tool for investigating the role of epidermal growth factor receptor in various biological processes. It has been used in studies of cancer cell signaling, angiogenesis, and tumor growth. BIBX1382 has also been used to investigate the role of epidermal growth factor receptor in the development of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-26-10-2-9-22-18(24)15-8-3-12(11-16(15)19(22)25)17(23)21-14-6-4-13(20)5-7-14/h3-8,11H,2,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUBOUUVKLZILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4835119.png)
![3-(5-chloro-2-methoxyphenyl)-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4835123.png)

![ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4835139.png)
![butyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B4835145.png)
![7-cycloheptyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835158.png)
![1-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4835171.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)

![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)

![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4835219.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)